molecular formula C9H11ClO2 B13935299 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- CAS No. 59413-75-1

2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)-

Cat. No.: B13935299
CAS No.: 59413-75-1
M. Wt: 186.63 g/mol
InChI Key: DRZZGQJMFDUQCN-UHFFFAOYSA-N
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Description

2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C9H11ClO2. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carbonyl chloride group attached to the furan ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- can be synthesized through the reaction of 2-furancarboxylic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the mixture is heated to facilitate the formation of the carbonyl chloride group. The reaction can be represented as follows:

2-Furancarboxylic acid+Thionyl chloride2-Furancarbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Furancarboxylic acid} + \text{Thionyl chloride} \rightarrow \text{2-Furancarbonyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Furancarboxylic acid+Thionyl chloride→2-Furancarbonyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually performed in the presence of a catalyst, such as zinc chloride, to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Alcohols and Aldehydes: Formed through reduction reactions.

    Furan Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in the synthesis of various compounds, where the carbonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- is unique due to the presence of the 4-(1,1-dimethylethyl) group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with tailored properties and applications .

Properties

CAS No.

59413-75-1

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

4-tert-butylfuran-2-carbonyl chloride

InChI

InChI=1S/C9H11ClO2/c1-9(2,3)6-4-7(8(10)11)12-5-6/h4-5H,1-3H3

InChI Key

DRZZGQJMFDUQCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC(=C1)C(=O)Cl

Origin of Product

United States

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